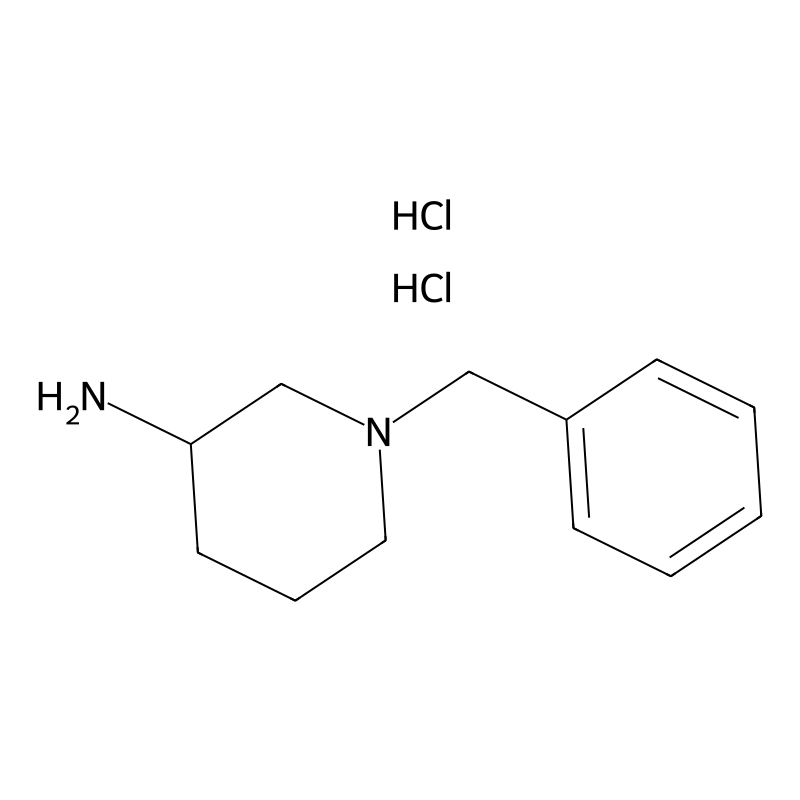

1-Benzylpiperidin-3-amine dihydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Medicinal Chemistry

Due to its structural features, 1-Benzylpiperidin-3-amine dihydrochloride holds promise as a scaffold for designing new drugs. Researchers are investigating its potential for modulating various biological processes PubChem: . The specific targets and mechanisms of action are still under investigation, but its ability to interact with certain receptors or enzymes might be beneficial for therapeutic purposes.

Organic Chemistry

The compound serves as a valuable building block for organic synthesis. Its functional groups allow researchers to perform various chemical transformations to create more complex molecules ScienceDirect. This makes it a versatile tool for synthesizing new materials, catalysts, or other functional molecules.

Neuroscience Research

Some studies have explored the potential effects of 1-Benzylpiperidin-3-amine dihydrochloride on the nervous system. Due to its structural similarity to certain neurotransmitters, it might interact with specific receptors and influence neural signaling Journal of Medicinal Chemistry: . However, more research is needed to understand its specific effects and potential applications in this field.

1-Benzylpiperidin-3-amine dihydrochloride is a chemical compound characterized by the presence of a benzyl group, a piperidine ring, and an amine group, existing as a dihydrochloride salt. Its molecular formula is , and it has a molar mass of approximately 220.75 g/mol. The compound is typically encountered as a white to off-white solid, exhibiting slight solubility in water. The structural configuration allows for various chemical modifications, making it a versatile compound in organic synthesis and medicinal chemistry.

- Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

- Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into different amines.

- Substitution: The amine group can participate in nucleophilic substitution reactions where it can be replaced by other nucleophiles under suitable conditions.

Research indicates that 1-benzylpiperidin-3-amine dihydrochloride exhibits notable biological activity, particularly in relation to neurotransmitter systems. It has been studied for its potential effects on dopamine and serotonin receptors, suggesting applications in treating neurological disorders such as depression and schizophrenia. The compound's ability to modulate neurotransmitter activity positions it as a candidate for further pharmacological exploration.

The synthesis of 1-benzylpiperidin-3-amine dihydrochloride generally involves several steps:

- Preparation of 3-Amino-1-benzylpiperidine: This is achieved by refluxing 3-(N-acetamido)-1-benzylpiperidine in hydrochloric acid.

- Formation of the Dihydrochloride Salt: The resulting 3-amino compound is treated with hydrochloric acid to yield the dihydrochloride salt .

These methods can be optimized for large-scale production, often involving continuous flow reactors to enhance yields and control reaction conditions.

1-Benzylpiperidin-3-amine dihydrochloride serves various applications in different fields:

- Organic Synthesis: It acts as an important building block for synthesizing more complex organic compounds.

- Pharmaceutical Research: The compound is utilized in the development of drugs targeting neurological disorders due to its interaction with neurotransmitter systems.

- Industrial Chemistry: It finds use in producing various industrial chemicals and materials.

Interaction studies focus on the binding affinities of 1-benzylpiperidin-3-amine dihydrochloride with various receptors, particularly dopamine receptors. Preliminary research suggests that it may modulate neurotransmitter activity, which could be beneficial for understanding its role in drug development for psychiatric disorders. Further investigations are necessary to elucidate its complete pharmacological profile and potential side effects .

Several compounds share structural similarities with 1-benzylpiperidin-3-amine dihydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Benzylpiperidin-3-amine hydrochloride | C₁₂H₁₉ClN₂ | Salt form; related but differs in hydrochloride salt |

| N-Benzylpiperidin-4-amine dihydrochloride | C₁₂H₁₉ClN₂ | Different substitution pattern on the piperidine ring |

| 4-(Methylamino)-1-benzylpiperidine dihydrochloride | C₁₃H₁₉ClN₂ | Contains a methylamino group instead of an amino group |

Uniqueness

What sets 1-benzylpiperidin-3-amine dihydrochloride apart from these compounds is its specific arrangement of functional groups and its resultant biological activity profile. While many similar compounds may share structural features or functional groups, this unique arrangement influences their pharmacological effects and synthetic utility .